4-cyano-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide
Beschreibung
Eigenschaften
IUPAC Name |
4-cyano-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5O/c1-12-24-16(19(20,21)22)10-17(25-12)27-8-6-15(7-9-27)26-18(28)14-4-2-13(11-23)3-5-14/h2-5,10,15H,6-9H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIDCYFAXQGTSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC=C(C=C3)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Similar compounds have been known to inhibit gaba-gated chloride channels, which play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
If it acts similarly to related compounds, it may inhibit gaba-gated chloride channels. This inhibition could disrupt the normal functioning of these channels, leading to changes in neuronal activity.
Result of Action
If it inhibits gaba-gated chloride channels, it could potentially alter neuronal excitability and neurotransmission, leading to various physiological effects.
Biologische Aktivität
4-cyano-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, with the CAS number 1775384-95-6, is a compound that has garnered attention for its potential biological activities. Its molecular formula is C19H18F3N5O, and it exhibits a unique structure that suggests various pharmacological applications.
The compound features a complex structure that includes:
- A cyano group : Contributes to its reactivity and potential binding interactions.
- A trifluoromethyl group : Often enhances lipophilicity and metabolic stability.
- Piperidine and pyrimidine moieties : These rings are common in many biologically active compounds, influencing their interaction with biological targets.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, including:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of tumor growth in vitro | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Kinase Inhibition | Potential inhibition of RET kinase |
Case Studies
- Antitumor Efficacy : In a study evaluating various benzamide derivatives, compounds exhibiting structural similarities to 4-cyano-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide demonstrated significant cytotoxicity against cancer cell lines. The structure–activity relationship (SAR) indicated that modifications to the piperidine ring could enhance potency .
- Antimicrobial Testing : A series of experiments tested related compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives had minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting potential therapeutic applications .
While specific mechanisms for 4-cyano-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide remain under investigation, it is hypothesized that:
- The cyano group may participate in electron-withdrawing effects that enhance binding affinity to target proteins.
- The trifluoromethyl group could improve membrane permeability and bioavailability, facilitating cellular uptake.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several pyrimidine and benzamide derivatives reported in the literature. Below is a comparative analysis based on substituents, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Impact on Bioactivity: Trifluoromethyl groups on pyrimidine (e.g., in compound 5o) correlate with enhanced antifungal activity against Phomopsis sp., likely due to increased lipophilicity and target binding . Electron-withdrawing groups (e.g., cyano, fluoro) on benzamide may modulate electronic properties and binding kinetics, though direct evidence for the target compound is lacking.
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to those for analogs like 7j and 8a , which utilize nucleophilic substitution or coupling reactions under mild conditions (e.g., DCM/NaH) .
- Yields for pyrimidine-benzamide hybrids range from 35–76%, influenced by steric hindrance and solubility .
Q & A
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for a specific biological target?
- Core modifications : Replace the pyrimidine with other heterocycles (e.g., triazine) to assess target selectivity.
- Substituent tuning : Vary the trifluoromethyl group’s position or replace it with -CF2H/-OCF3 to balance lipophilicity and metabolic stability.
- Piperidine substitutions : Introduce sp³-hybridized groups (e.g., hydroxyl, fluorine) to modulate conformational flexibility. Use molecular docking to predict binding poses and free-energy perturbation (FEP) simulations to quantify affinity changes. Validate with enzymatic assays (e.g., IC50 shifts) .
Q. What strategies resolve contradictions in reported biological activity data across different assay systems?
- Cross-assay validation : Compare results from cell-free (e.g., enzyme inhibition) and cell-based (e.g., luciferase reporter) assays.
- Control standardization : Normalize data using reference inhibitors (e.g., staurosporine for kinases) and account for solvent effects (DMSO tolerance thresholds).
- Meta-analysis : Apply statistical tools (e.g., Bland-Altman plots) to identify systematic biases between laboratories .
Q. How can computational methods guide the optimization of synthetic routes?
- Reaction pathway modeling : Use DFT calculations (e.g., Gaussian, ORCA) to identify transition states and rate-limiting steps.
- Solvent/catalyst screening : Machine learning platforms (e.g., Chemiscope) predict optimal solvent-catalyst pairs for coupling reactions.
- Yield prediction : Train neural networks on historical reaction data to forecast yields under varying conditions (temperature, stoichiometry) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
